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Compound of Interest

Compound Name: 2-Hydroxy-5-methylacetophenone

Cat. No.: B074881

An In-depth Technical Guide on 2'-Hydroxy-5'-
methylacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxy-5'-methylacetophenone, an aromatic ketone, is a compound of interest in various
scientific fields, including flavor chemistry and as a potential scaffold in medicinal chemistry.
This technical guide provides a comprehensive overview of its chemical properties, alternate
names, and available biological data. While direct experimental studies on the biological
activities of 2'-Hydroxy-5'-methylacetophenone are limited in publicly available literature, this
guide draws upon data from closely related analogs to infer potential therapeutic applications
and signaling pathways, offering a valuable starting point for future research and drug
development endeavors.

Chemical Identity and Properties
Alternate Names and Synonyms

The compound is known by a variety of names, which are crucial for comprehensive literature
searches and chemical procurement.
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Primary Name Synonyms

1-(2-Hydroxy-5-methylphenyl)ethanone[1][2], 2-
Hydroxy-5-methylacetophenone[1][2],
Ethanone, 1-(2-hydroxy-5-methylphenyl)-[1][2],
o-Acetyl-p-cresol[1][2], 2-ACETYL-4-
2'-Hydroxy-5'-methylacetophenone METHYLPHENOLJ[1][2][3], 1-(2-Hydroxy-5-
Methylphenyl)Ethan-1-One[1], 1-Hydroxy-2-
acetyl-4-methylbenzene[1], Acetophenone, 2'-
hydroxy-5'-methyl-[1], 5-METHYL-2'-
HYDROXYACETOPHENONE[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2'-Hydroxy-5'-methylacetophenone
is presented in the table below, providing essential information for experimental design and
handling.
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Property Value Source
CAS Registry Number 1450-72-2 [1]
Molecular Formula CoH1002 [1]
Molecular Weight 150.17 g/mol [1]

Colorless to pale yellow solid;
Appearance Sweet heavy-floral somewhat [1]

herbaceous aroma

Melting Point 45-49 °C [1]
Boiling Point 112-114 °C at 12 mmHg [3]
Solubility Insoluble in water [3]

1-(2-hydroxy-5-
IUPAC Name [11[2]
methylphenyl)ethanone

InChl=1S/C9H1002/c1-6-3-4-

InChl 9(11)8(5-6)7(2)10/h3-5,11H,1-  [1][2]
2H3
YNPDFBFVYMJINGKZ-

InChlKey [1112]

UHFFFAOYSA-N

SMILES CC1=CC(=C(C=C1)0)C(=0)C  [1][2]

Potential Biological Activities and Signaling
Pathways

Direct experimental evidence for the biological activities of 2'-Hydroxy-5'-methylacetophenone
is scarce in the reviewed literature. However, studies on structurally similar compounds,
particularly those with substitutions at the 2'-hydroxy and 5'-positions, provide valuable insights
into its potential pharmacological effects.

Anti-inflammatory Activity (Inferred from 2'-Hydroxy-5'-
methoxyacetophenone)
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A study on 2'-Hydroxy-5'-methoxyacetophenone (2H5M), a close analog, has demonstrated
significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated BV-2 microglia and
RAW264.7 macrophage cells.[1] The primary mechanism of action was identified as the
inhibition of the NF-kB signaling pathway.[1]

Based on the findings for 2H5M, it is hypothesized that 2'-Hydroxy-5'-methylacetophenone
could similarly interfere with the NF-kB signaling cascade. This pathway is a cornerstone of the
inflammatory response.
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Caption: Hypothesized inhibition of the NF-kB signaling pathway.
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Antioxidant Activity (Inferred from 2,3,4-trihydroxy-5-
methylacetophenone)

A study on 2,3,4-trihydroxy-5-methylacetophenone, another related compound, demonstrated
potent antioxidant activity.[4] Specifically, it exhibited strong DPPH radical scavenging activity
with an IC50 value of 20.02 + 0.14 uM, which was superior to the standard antioxidant,
ascorbic acid (IC50 = 22.59 £ 0.30 uM).[4] This suggests that the hydroxyphenyl ketone
scaffold, which is present in 2'-Hydroxy-5'-methylacetophenone, contributes to antioxidant
effects.

Antimicrobial Activity (Inferred from Derivatives)

Derivatives of 2-hydroxy-4-methyl-5-chloro acetophenone have been synthesized and
screened for antimicrobial activity against various pathogens, including Staphylococcus aureus,
Escherichia coli, Pseudomonas aeruginosa, Pseudomonas fluorescens, and Aspergillus niger.
[5] This indicates that the core 2-hydroxyacetophenone structure could be a valuable template
for the development of new antimicrobial agents.

Experimental Protocols (Based on Related
Compounds)

As direct experimental protocols for 2'-Hydroxy-5-methylacetophenone are not readily
available, this section provides detailed methodologies for key assays based on studies of its
close analogs. These protocols can be adapted for the evaluation of 2'-Hydroxy-5'-
methylacetophenone.

Cell Viability Assessment (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the
cytotoxicity of the compound on adherent cell lines.[4][6]

Objective: To determine the concentration of the compound that inhibits cell growth by 50%
(1C50).

Materials:

o Adherent cells (e.g., RAW264.7 macrophages, cancer cell lines)
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o Complete culture medium (e.g., DMEM with 10% FBS)
e 96-well plates
o 2'-Hydroxy-5'-methylacetophenone (dissolved in DMSO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e DMSO (Dimethyl sulfoxide)
e Phosphate-buffered saline (PBS)
Procedure:

o Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 10* cells/well in 100
uL of complete culture medium. Incubate for 24 hours at 37°C in a 5% COz2 incubator.

o Compound Treatment: Prepare serial dilutions of 2'-Hydroxy-5'-methylacetophenone in
culture medium from a stock solution in DMSO. The final DMSO concentration should not
exceed 0.1%. Replace the medium in the wells with 100 pL of the medium containing
different concentrations of the compound. Include a vehicle control (medium with DMSO)
and a blank control (medium only).

 Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a
5% CO:z incubator.

o MTT Addition: After incubation, add 10 uL of MTT solution to each well and incubate for
another 4 hours at 37°C.

e Formazan Solubilization: Carefully remove the medium and add 150 yL of DMSO to each
well to dissolve the formazan crystals.

o Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

» Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the
percentage of viability against the compound concentration and determine the 1C50 value
using non-linear regression analysis.
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Caption: Workflow for the MTT cell viability assay.
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Nitric Oxide (NO) Production Assay (Griess Test)

This protocol, based on the one used for 2'-Hydroxy-5-methoxyacetophenone, measures the
anti-inflammatory effect by quantifying NO production in LPS-stimulated macrophages.[1]

Objective: To determine the effect of the compound on nitric oxide production.
Materials:

» RAW264.7 cells

o Complete culture medium

o 24-well plates

e Lipopolysaccharide (LPS)

o 2'-Hydroxy-5'-methylacetophenone

o Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-
naphthyl)ethylenediamine dihydrochloride in water)

e Sodium nitrite (for standard curve)
Procedure:

e Cell Seeding and Treatment: Seed RAW264.7 cells in a 24-well plate and allow them to
adhere. Pre-treat the cells with various concentrations of 2'-Hydroxy-5'-methylacetophenone
for 1 hour.

o LPS Stimulation: Stimulate the cells with LPS (e.g., 1 pg/mL) for 24 hours.
o Sample Collection: Collect the cell culture supernatant.

e Griess Reaction: Mix 50 pL of the supernatant with 50 pL of Griess Reagent Part A and
incubate for 10 minutes at room temperature, protected from light. Then, add 50 pL of Griess
Reagent Part B and incubate for another 10 minutes.

o Absorbance Measurement: Measure the absorbance at 540 nm.
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» Data Analysis: Calculate the nitrite concentration using a standard curve prepared with
sodium nitrite.

DPPH Radical Scavenging Assay

This is a common and straightforward method to evaluate the antioxidant potential of a
compound.[4][7][8]

Objective: To measure the free radical scavenging activity of the compound.

Materials:

2'-Hydroxy-5'-methylacetophenone

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

Methanol

Ascorbic acid (as a positive control)

96-well plate

Procedure:

Reaction Mixture: In a 96-well plate, add 100 pL of various concentrations of the compound
(dissolved in methanol) to 100 L of the DPPH solution.

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

Absorbance Measurement: Measure the absorbance at 517 nm.

Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Plot the
percentage of inhibition against the compound concentration to determine the IC50 value.

Quantitative Data Summary (Based on Related
Compounds)
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The following table summarizes the available quantitative biological data for compounds
structurally related to 2'-Hydroxy-5-methylacetophenone. This information can guide the design
of future studies on the target compound.

Cell
Compound Assay . Result (IC50) Reference
Line/System

2,3,4-Trihydroxy-
5'- DPPH Radical

) Chemical Assay 20.02 £ 0.14 uM [4]
methylacetophen  Scavenging

one
Ascorbic Acid DPPH Radical )

) Chemical Assay 22.59 + 0.30 uM [4]
(Reference) Scavenging

2'-Hydroxy-4'5'- ]
DPPH Radical

dimethoxyacetop ) Chemical Assay 157 pg/mL [9]
Scavenging
henone

Conclusion and Future Directions

2'-Hydroxy-5'-methylacetophenone presents an interesting chemical scaffold with potential
applications in drug discovery, particularly in the areas of anti-inflammatory, antioxidant, and
antimicrobial research. While direct biological data for this specific compound is limited, the
available information on its close analogs strongly suggests that it warrants further
investigation.

Future research should focus on:

o Systematic Biological Screening: Evaluating the anti-inflammatory, antioxidant, antimicrobial,
and cytotoxic activities of 2'-Hydroxy-5'-methylacetophenone using the standardized
protocols outlined in this guide.

o Mechanism of Action Studies: If significant activity is observed, further studies should be
conducted to elucidate the specific molecular targets and signaling pathways involved. The
NF-kB pathway would be a logical starting point for anti-inflammatory investigations.
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o Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of
derivatives to understand the key structural features required for biological activity and to
optimize potency and selectivity.

This technical guide provides a solid foundation for researchers and drug development
professionals to initiate and advance the study of 2'-Hydroxy-5'-methylacetophenone and its
potential as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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